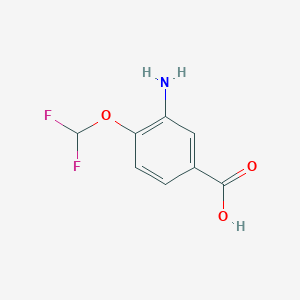

3-Amino-4-(difluoromethoxy)benzoic acid

説明

特性

IUPAC Name |

3-amino-4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYAZPUZFPMDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of 3-Nitro-4-(difluoromethoxy)benzoic Acid Ester

- Starting Material: 3-nitro-4-hydroxybenzoic acid ester.

- Reagents: Difluoromethylating agents such as CHF₂Cl, CHF₂Br, or sodium 1-chloro-1,1-difluoroacetate.

- Solvents: Polar aprotic solvents like acetone, ethyl acetate, DMF, DMSO, NMP, tetrahydrofuran (THF), dioxane, toluene, or acetonitrile.

- Base: Alkali such as sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium ethoxide, potassium tert-butoxide, sodium hydride, or cesium carbonate.

- Conditions: Reaction temperature ranges from 10 to 100°C, reaction time 1–10 hours.

- Outcome: Formation of 3-nitro-4-(difluoromethoxy)benzoic acid ester with yields up to 84–85% after recrystallization.

Step 2: Reduction of Nitro Group to Amino Group

- Starting Material: 3-nitro-4-(difluoromethoxy)benzoic acid ester.

- Reducing Agents: Tin(II) chloride, tin tetrachloride, reduced iron powder, zinc powder, sodium sulfite, palladium on carbon, or nickel catalysts.

- Solvents: Ethyl acetate, acetonitrile, methanol, ethanol, water, or mixtures thereof.

- Conditions: Temperature from 0 to 80°C, reaction time 1–15 hours.

- Outcome: Conversion to 3-amino-4-(difluoromethoxy)benzoic acid ester.

Step 3: Hydrolysis and Deprotection

- Starting Material: this compound ester.

- Conditions: Alkaline hydrolysis using sodium hydroxide, potassium hydroxide, or cesium carbonate in solvents such as ethyl acetate, acetonitrile, methanol, ethanol, or water.

- Temperature: 10–100°C, reaction time 1–10 hours.

- Outcome: Deprotection to yield this compound.

Representative Reaction Scheme from Patent CN102093194A

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Difluoromethylation | 3-nitro-4-hydroxybenzoate + CHF₂Cl/CHF₂Br + base | Acetone, ethyl acetate, DMF, DMSO, etc. | 10–100 | 1–10 | ~84–85 | Base: NaOH, KOH, LiOH, NaH, Cs₂CO₃ |

| 2 | Reduction | Nitro compound + SnCl₂, Fe powder, Pd/C, or Ni catalyst | Ethyl acetate, MeOH, EtOH, H₂O | 0–80 | 1–15 | Not specified | Multiple reducing agents possible |

| 3 | Hydrolysis/Deprotection | Alkaline hydrolysis with NaOH, KOH, or Cs₂CO₃ | Ethyl acetate, MeOH, EtOH, H₂O | 10–100 | 1–10 | Not specified | Final step to obtain free acid |

Alternative Method: Direct Oxidation of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde

- Starting Material: 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde.

- Reagents: Sodium chlorite (NaClO₂), sulfamic acid.

- Solvent: Glacial acetic acid and water.

- Conditions: Stirring at room temperature for 1 hour.

- Yield: 97% isolated yield of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

- Reference: This method offers a high-yield, mild oxidation route to the acid from the corresponding aldehyde.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-nitro-4-hydroxybenzoic acid esters, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde |

| Difluoromethylating agents | CHF₂Cl, CHF₂Br, sodium 1-chloro-1,1-difluoroacetate |

| Reducing agents | SnCl₂, Fe powder, Pd/C, Ni catalysts |

| Solvents | Ethyl acetate, acetonitrile, methanol, ethanol, DMF, DMSO, NMP, THF, dioxane, toluene, water |

| Reaction temperatures | 0–105°C depending on step |

| Reaction times | 1–15 hours depending on step |

| Yields | Typically 84–97% depending on step and purification |

| Purification | Recrystallization, filtration, chromatography |

Research Findings and Notes

- The use of difluoromethyl reagents under basic conditions allows selective introduction of the difluoromethoxy group on the aromatic ring with good yields and mild conditions.

- Reduction of the nitro group to an amino group can be achieved by various reducing agents, with catalytic hydrogenation offering clean conversion and easy workup.

- The oxidation of aldehyde precursors to the corresponding acids using sodium chlorite in acidic media is efficient and high yielding.

- The synthetic routes emphasize environmentally friendly conditions, high purity, and scalability, important for pharmaceutical and industrial applications.

- Reaction solvents and bases are chosen to optimize yield and purity while minimizing side reactions and decomposition.

化学反応の分析

Types of Reactions: 3-Amino-4-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Substituted derivatives with different functional groups attached to the difluoromethoxy moiety.

科学的研究の応用

3-Amino-4-(difluoromethoxy)benzoic acid has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 3-Amino-4-(difluoromethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of 3-amino-4-(difluoromethoxy)benzoic acid, the following table and analysis compare it with structurally and functionally related benzoic acid derivatives.

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Observations:

Structural Modifications and Bioactivity: Amino vs. Chloro Substituents: Replacing the amino group in this compound with chlorine (as in 3-chloro-4-(difluoromethoxy)benzoic acid) eliminates its antifibrotic activity, underscoring the critical role of the -NH₂ group in TGF-β1 pathway modulation . Fluorine Position: 3,4-Difluoro-2-hydroxybenzoic acid lacks the difluoromethoxy group but retains fluorine at C3 and C4, enabling its use in prodrug synthesis for cancer therapy .

Synthetic Utility: 3-Amino-4-(methylamino)benzoic acid serves as a backbone for on-resin peptide cyclization, demonstrating how side-chain modifications (e.g., -NHCH₃) expand synthetic utility in drug design .

Therapeutic Potential: Both this compound and DGM target TGF-β1 pathways, but DGM’s broader efficacy in reducing extracellular matrix (ECM) remodeling highlights the impact of alkoxy group size on therapeutic outcomes .

Commercial Availability: this compound is more accessible (via Ambeed, TRC) than analogs like 3-fluoro-4-(trifluoromethyl)benzoic acid, which is primarily used in niche industrial applications .

生物活性

3-Amino-4-(difluoromethoxy)benzoic acid (DFMBA) is a chemical compound with significant biological activity, particularly in the context of fibrosis and epithelial-mesenchymal transition (EMT). This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H7F2NO3

- Molecular Weight : 203.15 g/mol

- Structure : DFMBA consists of an amino group (-NH2) and a difluoromethoxy group (-OCHF2) attached to a benzoic acid core.

DFMBA primarily targets the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, which is crucial in regulating cellular processes related to fibrosis and inflammation. The compound has been shown to inhibit TGF-β1-induced EMT in various cellular models, particularly in A549 lung epithelial cells.

Key Mechanisms:

- Inhibition of EMT : DFMBA suppresses the expression of proteins associated with EMT, such as α-SMA and collagen I, while promoting E-cadherin expression, a marker of epithelial integrity .

- Impact on Smad Pathway : The compound reduces the phosphorylation levels of Smad2/3, indicating a disruption in TGF-β signaling that contributes to fibrosis .

DFMBA exhibits diverse biochemical interactions:

- It can act as an inhibitor or activator of various enzymes involved in metabolic pathways.

- Notably, it interacts with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.

Cellular Effects

The biological effects of DFMBA vary by cell type and context:

- In A549 Cells : Treatment with DFMBA leads to decreased viability under TGF-β1 stimulation and alters gene expression related to inflammation and cell proliferation .

- In Vivo Studies : In rat models of pulmonary fibrosis induced by bleomycin, DFMBA treatment improved lung function and reduced collagen deposition .

Table 1: Summary of Biological Effects

| Study Type | Findings |

|---|---|

| In Vitro (A549 Cells) | Inhibition of TGF-β1-induced EMT; decreased α-SMA and collagen I levels; increased E-cadherin expression. |

| In Vivo (Rat Models) | Improved lung function; reduced lung inflammation and fibrosis; decreased collagen deposition. |

Case Studies

- In Vitro Study : A549 cells treated with DFMBA showed significant inhibition of TGF-β1-induced EMT markers. The study reported a decrease in α-SMA and vimentin levels while E-cadherin levels increased, suggesting restoration of epithelial characteristics .

- In Vivo Study : In a bleomycin-induced pulmonary fibrosis model in rats, DFMBA treatment resulted in reduced weight loss, improved lung function metrics, and lower levels of inflammatory cytokines in bronchoalveolar lavage fluid . Histological analysis revealed decreased collagen deposition in lung tissues.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-4-(difluoromethoxy)benzoic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the difluoromethoxy group via nucleophilic substitution or etherification, and (2) reduction of a nitro group to an amino group. For example:

- Step 1 : Start with a nitro-substituted benzoic acid derivative. The difluoromethoxy group can be introduced using chlorodifluoromethane or via substitution of a hydroxyl group with difluoromethylation reagents under basic conditions .

- Step 2 : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media .

Critical Parameters : Reaction temperature (60–100°C for substitution), inert atmosphere (N₂/Ar), and pH control during reduction.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>98% for research-grade material) with a C18 column and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ~7.5–8.0 ppm for aromatic protons adjacent to the amino group) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₈H₇F₂NO₃, theoretical MW: 215.14) .

- Melting Point : Expected range 169–171°C (compare with literature values) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the difluoromethoxy group?

- Methodological Answer : Yields depend on:

- Reagent Choice : Use excess chlorodifluoromethane (2.5 eq.) to drive substitution to completion.

- Catalyst : Add KI (10 mol%) to enhance reactivity in nucleophilic aromatic substitution .

- Solvent : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.

- Temperature : 80–100°C for 12–24 hours.

Example : A 72% yield was reported for similar difluoromethoxy-substituted benzoic acids under these conditions .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC and NMR before assays.

- Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH).

- Structural Analogues : Compare activity with related compounds (e.g., 4-(difluoromethoxy)benzoic acid lacking the amino group) to isolate functional group contributions .

Case Study : In enzyme inhibition assays, the amino group’s electron-donating effect may enhance binding affinity, but contradictory results could stem from competing interactions with the difluoromethoxy group .

Q. What computational approaches are suitable for studying interactions between this compound and biological targets?

- Methodological Answer : Use:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cyclooxygenase-2).

- DFT Calculations : Analyze electronic effects of the difluoromethoxy group on aromatic ring reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Key Insight : The difluoromethoxy group’s electronegativity may alter charge distribution, affecting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。